molecular formula C9H6F2O3 B14027008 Methyl 2,5-difluoro-4-formylbenzoate

Methyl 2,5-difluoro-4-formylbenzoate

Cat. No.: B14027008
M. Wt: 200.14 g/mol
InChI Key: MVLJCPALOVDRBA-UHFFFAOYSA-N
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Description

Methyl 2,5-difluoro-4-formylbenzoate is an organic compound with the molecular formula C9H6F2O3 It is characterized by the presence of two fluorine atoms, a formyl group, and a methyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-difluoro-4-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of 2,5-difluorobenzaldehyde with methanol in the presence of an acid catalyst to form the methyl ester. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize advanced equipment to maintain precise reaction conditions, such as temperature and pressure, to optimize the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-difluoro-4-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,5-difluoro-4-formylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,5-difluoro-4-formylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis and biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,5-difluoro-4-formylbenzoate is unique due to the specific positioning of the fluorine atoms and the formyl group on the benzene ring. This arrangement imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds .

Properties

Molecular Formula

C9H6F2O3

Molecular Weight

200.14 g/mol

IUPAC Name

methyl 2,5-difluoro-4-formylbenzoate

InChI

InChI=1S/C9H6F2O3/c1-14-9(13)6-3-7(10)5(4-12)2-8(6)11/h2-4H,1H3

InChI Key

MVLJCPALOVDRBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)F)C=O)F

Origin of Product

United States

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